N-Hydroxy-N-isopropyloxamate
Overview
Description
N-Hydroxy-N-isopropyloxamate is an organic compound belonging to the class of hydroxamic acids. It is known for its potent inhibitory effects on certain enzymes, making it a valuable compound in medicinal chemistry and drug development. This compound has shown promise in inhibiting enzymes such as ketol-acid reductoisomerase, which is crucial in the biosynthesis of branched-chain amino acids in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-isopropyloxamate typically involves the reaction of isopropylamine with oxalyl chloride to form N-isopropyloxamide, which is then hydroxylated to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in drug development and other industries .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-isopropyloxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amides or amines, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Scientific Research Applications
N-Hydroxy-N-isopropyloxamate has several scientific research applications:
Chemistry: It is used as an inhibitor in enzyme studies, particularly for enzymes involved in amino acid biosynthesis.
Biology: The compound is studied for its potential to inhibit bacterial growth by targeting specific enzymes.
Medicine: It shows promise as a lead compound in the development of new antibiotics, especially against drug-resistant strains of bacteria.
Industry: this compound is used in the synthesis of other chemical compounds and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-Hydroxy-N-isopropyloxamate involves its binding to the active site of target enzymes, such as ketol-acid reductoisomerase. By forming a stable complex with the enzyme, it inhibits its activity, thereby disrupting the biosynthesis of branched-chain amino acids in bacteria. This inhibition can lead to the suppression of bacterial growth and proliferation .
Comparison with Similar Compounds
- N-Hydroxy-N-methylacetamide
- N-Hydroxy-N-ethylacetamide
- N-Hydroxy-N-propylacetamide
Comparison: N-Hydroxy-N-isopropyloxamate is unique due to its specific inhibitory effects on ketol-acid reductoisomerase, making it more potent than its analogues. The presence of the isopropyl group enhances its binding affinity and inhibitory activity compared to other similar compounds .
Properties
IUPAC Name |
potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.K/c1-3(2)6(10)4(7)5(8)9;/h3,10H,1-2H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZDGCPAVYUHT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C(=O)[O-])O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925172 | |
Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125568-35-6 | |
Record name | N-Hydroxy-N-isopropyloxamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125568356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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